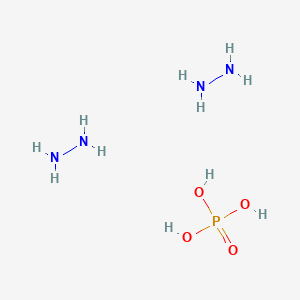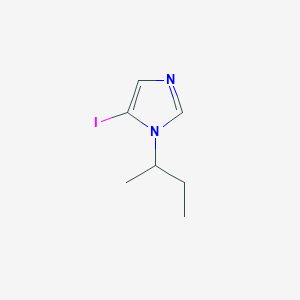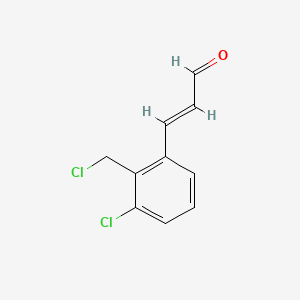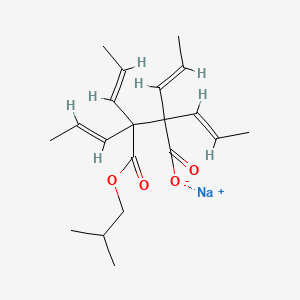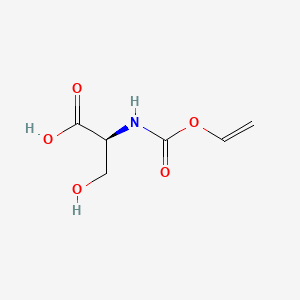
2-chloroaniline;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloroaniline: is an organic compound with the chemical formula C6H6ClN. It is a derivative of aniline, where one hydrogen atom on the benzene ring is replaced by a chlorine atom. Sulfuric acid (H2SO4) is a highly corrosive strong mineral acid with a wide range of applications in various industries. When combined, these compounds can participate in various chemical reactions, leading to the formation of different products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Direct Chlorination: 2-chloroaniline can be synthesized by the direct chlorination of aniline in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out at a temperature of around 50-60°C.
Reduction of Nitro Compounds: Another method involves the reduction of 2-chloronitrobenzene using reducing agents like iron powder and hydrochloric acid.
Industrial Production Methods
In industrial settings, 2-chloroaniline is often produced through the reduction of 2-chloronitrobenzene. This process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 2-chloroaniline can undergo oxidation reactions to form compounds such as 2-chloronitrobenzene. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form 2-chlorocyclohexylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Iron powder, hydrochloric acid, lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: 2-chloronitrobenzene
Reduction: 2-chlorocyclohexylamine
Substitution: Various substituted anilines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
2-chloroaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. It is also used in the production of herbicides and pesticides .
Biology
In biological research, 2-chloroaniline is used as a reagent in the synthesis of bioactive molecules. It is also studied for its potential toxicological effects on living organisms .
Medicine
2-chloroaniline derivatives are explored for their potential therapeutic applications, including antimicrobial and anticancer activities. These compounds are investigated for their ability to inhibit specific enzymes and pathways involved in disease progression .
Industry
In the industrial sector, 2-chloroaniline is used in the production of rubber chemicals, corrosion inhibitors, and other specialty chemicals. It is also employed in the manufacture of polymers and resins .
Mécanisme D'action
The mechanism of action of 2-chloroaniline involves its interaction with various molecular targets, including enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates, which can bind to cellular macromolecules and disrupt normal cellular functions. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-dichloroaniline
- 2,5-dichloroaniline
- 2,6-dichloroaniline
- 3,4-dichloroaniline
- 3,5-dichloroaniline
Uniqueness
Compared to other dichloroanilines, 2-chloroaniline has a unique substitution pattern that influences its reactivity and applications. The presence of a single chlorine atom on the benzene ring makes it more reactive in certain chemical reactions, allowing for the synthesis of a wider range of derivatives .
Propriétés
Numéro CAS |
125529-19-3 |
|---|---|
Formule moléculaire |
C6H8ClNO4S |
Poids moléculaire |
225.65 g/mol |
Nom IUPAC |
2-chloroaniline;sulfuric acid |
InChI |
InChI=1S/C6H6ClN.H2O4S/c7-5-3-1-2-4-6(5)8;1-5(2,3)4/h1-4H,8H2;(H2,1,2,3,4) |
Clé InChI |
YRAJLCZAVRDDRO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)Cl.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


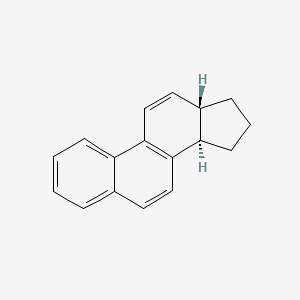
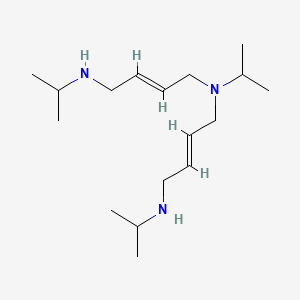


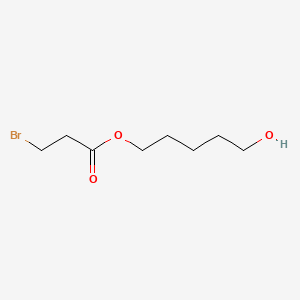
![6-bromo-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12649316.png)

